molecular formula C9H10ClN B2552517 3-Chloro-5,6,7,8-tetrahydroisoquinoline CAS No. 875249-27-7

3-Chloro-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B2552517
CAS No.: 875249-27-7
M. Wt: 167.64
InChI Key: ANGNQXZJVZVJMX-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydroisoquinoline is an organic compound with the molecular formula C9H10ClN It is a derivative of tetrahydroisoquinoline, characterized by the presence of a chlorine atom at the 3-position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydroisoquinoline typically involves the chlorination of tetrahydroisoquinoline. One common method includes the reaction of tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of therapeutic agents targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloroisoquinoline
  • 5,6,7,8-Tetrahydroisoquinoline
  • 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Uniqueness

3-Chloro-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Chloro-5,6,7,8-tetrahydroisoquinoline (3C-TIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of 3C-TIQ, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

3C-TIQ is characterized by its molecular formula C10H10ClNC_{10}H_{10}ClN and its structural features that include a chloro substituent. The presence of the chloro group is significant as it influences the compound's reactivity and biological interactions.

The precise mechanism of action for 3C-TIQ remains under investigation; however, studies suggest that it may interact with various biological targets involved in neurotransmitter signaling pathways. The compound has shown potential as a neuroprotective agent and in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives like 3C-TIQ may exhibit neuroprotective properties. These compounds have been studied for their capacity to protect neuronal cells from damage associated with oxidative stress and apoptosis. For instance, similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions like Alzheimer's disease.

Antimicrobial Activity

3C-TIQ has also been evaluated for its antimicrobial properties. Studies have reported significant antibacterial activity against various pathogens, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these bacteria ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics such as ceftriaxone .

Anticancer Potential

The compound's anticancer effects have been explored in several studies. Notably, tetrahydroisoquinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, compounds similar to 3C-TIQ exhibited IC50 values in the low micromolar range against colon cancer cell lines .

Compound IC50 (μM) Cancer Type
GM-3-180.9 - 10.7Colon Cancer
GM-3-1211.72Anti-Angiogenesis
Fascaplysin Derivatives<1.0Glioma

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro studies on neuronal cell lines treated with 3C-TIQ showed reduced apoptosis markers and enhanced cell viability under oxidative stress conditions. This suggests a potential role in developing therapies for neurodegenerative diseases.
  • Antibacterial Screening : A series of tests demonstrated that 3C-TIQ effectively inhibited bacterial growth in a dose-dependent manner, with significant zones of inhibition observed against tested strains .
  • Anticancer Efficacy : In a study involving colon cancer cell lines, tetrahydroisoquinoline derivatives were screened for KRas inhibition, revealing moderate to high activity across various concentrations . This highlights the compound's potential as a lead structure for anticancer drug development.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGNQXZJVZVJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(C=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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